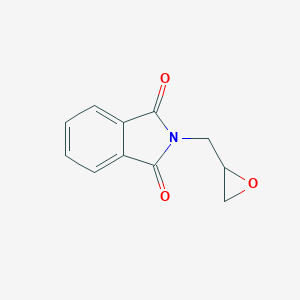

N-(2,3-Epoxypropyl)phthalimide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7244. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(oxiran-2-ylmethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-10-8-3-1-2-4-9(8)11(14)12(10)5-7-6-15-7/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUILGEYLVHGSEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884165 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-oxiranylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] | |

| Record name | N-(2,3-Epoxypropyl)phthalimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6705 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

WHITE POWDER | |

CAS No. |

5455-98-1 | |

| Record name | N-(2,3-Epoxypropyl)phthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5455-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,3-Epoxypropyl)phthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Glycidylphthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-oxiranylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-oxiranylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,3-epoxypropyl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycidyl Phthalimide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWD33Z178Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-(2,3-EPOXYPROPYL)PHTHALIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

N-(2,3-Epoxypropyl)phthalimide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-(2,3-Epoxypropyl)phthalimide, a pivotal intermediate in organic synthesis and pharmaceutical development. The document details its chemical and physical properties, outlines key synthetic methodologies with experimental protocols, and explores its applications, particularly in the synthesis of prominent drug molecules.

Core Properties of this compound

This compound is a solid, white crystalline powder.[1] It is a bifunctional molecule featuring a reactive epoxy ring and a phthalimide group, which often serves as a protected form of a primary amine. This unique structure makes it a versatile building block in the synthesis of more complex molecules. The physical and chemical properties of both the racemic and enantiomeric forms are summarized below.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [1][2] |

| Molecular Weight | 203.19 g/mol | [1][2] |

| Appearance | White solid/powder | [1] |

| Melting Point | 92-98 °C (racemate) | [3][4] |

| Melting Point | 100-102 °C ((R)-(-)-enantiomer) | |

| Boiling Point | 341.49 °C (estimate) | [3][5] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [5] |

| CAS Number | 5455-98-1 (racemate) | [1][2] |

| CAS Number | 161596-47-0 ((S)-(+)-enantiomer) | [6][7] |

| CAS Number | 181140-34-1 ((R)-(-)-enantiomer) | [8] |

Spectroscopic Data

| Spectroscopy | Data Highlights |

| ¹H NMR | Signals corresponding to the aromatic protons of the phthalimide group and the protons of the epoxypropyl chain are observable.[9][10] |

| ¹³C NMR | Resonances for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the epoxypropyl group are present.[9] |

| IR | Characteristic peaks for the carbonyl groups of the imide and the C-O-C stretching of the epoxide ring can be identified.[6] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound is a key feature.[9] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The classical approach is a variation of the Gabriel synthesis, involving the N-alkylation of potassium phthalimide with an appropriate three-carbon electrophile.[11][12][13] More specific and scalable methods have been developed and patented, particularly for the production of chiral forms, which are crucial for the synthesis of enantiomerically pure pharmaceuticals.

Synthetic Pathways Overview

Caption: Overview of synthetic routes to this compound.

Experimental Protocols

1. Synthesis via Condensation and Oxidation

This two-step method involves the initial formation of an intermediate, 3-(phthalimido)propene, followed by its oxidation to the final product.[14]

-

Step 1: Condensation

-

In a 2000 mL four-necked flask equipped with a mechanical stirrer, dropping funnel, reflux condenser, and thermometer, add 50g (0.296 mol) of phthalimide sodium salt and 500g of acetonitrile.

-

Cool the system to 0 °C using an ice-salt bath while stirring.

-

Slowly add 25g (0.33 mol) of allyl chloride via the dropping funnel.

-

After the addition, allow the reaction to proceed at this temperature to form the intermediate, 3-(phthalimido)propene. The reaction mixture containing the intermediate and sodium chloride byproduct is used directly in the next step without separation.

-

-

Step 2: Oxidation

-

To the reaction mixture from Step 1, add a solution of an aryl peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) in a suitable solvent like acetonitrile, dichloromethane, or chloroform. The molar ratio of phthalimide sodium salt to allyl chloride to aryl peroxy acid should be approximately 1:(1.0-1.1):(1.1-1.3).[14]

-

Maintain the reaction temperature between 0-50 °C.[14]

-

Upon completion of the reaction, this compound is isolated through standard work-up procedures, which may include filtration, washing, and recrystallization.

-

2. Synthesis of Chiral this compound

The synthesis of enantiomerically pure forms is critical for pharmaceutical applications. One patented method utilizes chiral epichlorohydrin as a starting material.[15]

-

Step 1: Ring Opening of Chiral Epichlorohydrin

-

React chiral epichlorohydrin with phthalimide in the presence of a base (e.g., potassium carbonate) and a phase-transfer catalyst (e.g., a quaternary ammonium salt) in a suitable solvent such as an alcohol.[15] This reaction opens the epoxide ring to form a chlorohydrin intermediate.

-

-

Step 2: Ring Closure to Form the Epoxide

-

Treat the chlorohydrin intermediate with a base (e.g., sodium hydroxide) to induce intramolecular cyclization, reforming the epoxide ring and yielding the chiral this compound.

-

-

Step 3: Purification

-

The final product is purified by crystallization to achieve high optical purity.[15]

-

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the epoxide ring. This group readily reacts with nucleophiles such as amines and alcohols, making it an excellent precursor for the introduction of a 2-hydroxy-3-aminopropyl or 2-hydroxy-3-alkoxypropyl moiety.[2]

Reaction with Nucleophiles

The epoxide ring can be opened by a variety of nucleophiles, a key step in the synthesis of many biologically active molecules. This reaction is often regioselective, with the nucleophile attacking the least sterically hindered carbon of the epoxide.

Caption: General reaction workflow of this compound with a nucleophile.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several pharmaceuticals. Its ability to introduce a specific chiral side chain is of paramount importance.

-

Rivaroxaban: The (S)-enantiomer is a key building block for the synthesis of the anticoagulant drug Rivaroxaban.[14]

-

Mosapride Citrate: This compound is also utilized in the production of the gastroprokinetic agent Mosapride Citrate.[14]

-

Chiral Solvating Agents: (R)-(-)-N-(2,3-Epoxypropyl)phthalimide is used in the preparation of chiral solvating agents for NMR enantiodiscrimination of carboxylic acids.[8]

-

Polymer Chemistry: It can also act as a reactive diluent or modifying monomer in epoxy resins.[2]

The phthalimide group itself is a well-established protecting group for primary amines in organic synthesis.[2] It can be readily removed under various conditions, most commonly by reaction with hydrazine (Ing-Manske procedure) or through acidic or basic hydrolysis, to liberate the free amine.[11][13][16]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause serious eye damage and may cause an allergic skin reaction.[1][6] It is also suspected of causing genetic defects.[6] Therefore, appropriate personal protective equipment, including gloves, and eye/face protection, should be worn when handling this compound.[17][18] Work should be conducted in a well-ventilated area.[17]

GHS Hazard Classification:

-

Skin Sensitization: Category 1[6]

In case of contact with eyes, rinse cautiously with water for several minutes.[17] If skin irritation occurs, wash with plenty of soap and water.[17] In all cases of exposure, seek medical attention.[18]

References

- 1. This compound | C11H9NO3 | CID 21601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Career Henan Chemical Co. [coreychem.com]

- 3. This compound | 5455-98-1 [chemicalbook.com]

- 4. N-(2,3-エポキシプロピル)フタルイミド ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS#: 5455-98-1 [m.chemicalbook.com]

- 6. (S)-(+)-N-(2,3-Epoxypropyl)phthalimide | C11H9NO3 | CID 719412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. (R)-(-)-N-(2,3-Epoxypropyl)phthalimide = 99.0 GC 181140-34-1 [sigmaaldrich.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(5455-98-1) 1H NMR [m.chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 14. CN105153132A - Synthesis method of N-(2,3-epoxypropyl) phthalimide - Google Patents [patents.google.com]

- 15. CN103130780A - Preparation method for chiral N-epoxypropyl phthalimide - Google Patents [patents.google.com]

- 16. Phthalimides [organic-chemistry.org]

- 17. fishersci.com [fishersci.com]

- 18. chemicalbook.com [chemicalbook.com]

"N-(2,3-Epoxypropyl)phthalimide" chemical structure and IUPAC name

An In-Depth Technical Guide to N-(2,3-Epoxypropyl)phthalimide

For researchers, scientists, and drug development professionals, this compound is a crucial chemical intermediate. Its unique structure, combining a reactive epoxy group with a stable phthalimide moiety, makes it a versatile building block in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

Chemical Structure and Nomenclature

This compound is an organic compound featuring a phthalimide group linked to an epoxypropyl (glycidyl) group. The phthalimide part consists of two carbonyl groups attached to a benzene ring and a nitrogen atom, forming a bicyclic system. This nitrogen is then bonded to a three-membered epoxy ring via a methylene bridge.

The IUPAC name for this compound is 2-(oxiran-2-ylmethyl)isoindole-1,3-dione .[1] Depending on the stereochemistry of the chiral carbon in the oxirane ring, it can exist as two enantiomers:

-

(S)-(+)-N-(2,3-Epoxypropyl)phthalimide, with the IUPAC name 2-[[(2S)-oxiran-2-yl]methyl]isoindole-1,3-dione .[2]

-

(R)-(-)-N-(2,3-Epoxypropyl)phthalimide, with the IUPAC name 2-[[(2R)-oxiran-2-yl]methyl]isoindole-1,3-dione .

The presence of the chiral center is of significant importance in the synthesis of enantiomerically pure pharmaceuticals.

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below, providing a clear reference for experimental design and application.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [2][3][4][5][6] |

| Molecular Weight | 203.19 g/mol | [2][3][4][6] |

| Appearance | White to pale yellow crystalline powder | [1][5] |

| Melting Point | 92-98 °C (lit.) | [3][5][7][8][9] |

| Boiling Point | 341.49 °C (rough estimate) | [5][9] |

| CAS Number | 5455-98-1 (racemic) | [1][3][6][7] |

| 161596-47-0 ((S)-enantiomer) | [2][4] | |

| 181140-34-1 ((R)-enantiomer) | ||

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [5][9] |

Synthesis and Experimental Protocols

This compound is a vital intermediate in the production of drugs like the antithrombotic agent Rivaroxaban and the gastrointestinal prokinetic agent Mosapride Citrate.[10] Several synthetic routes have been developed for its preparation. Below are detailed protocols for two common methods.

Protocol 1: Gabriel Synthesis from Potassium Phthalimide and Epichlorohydrin

This is a classical and direct approach to synthesizing this compound. The reaction involves the nucleophilic substitution of the chloride in epichlorohydrin by the phthalimide anion.

Materials:

-

Potassium phthalimide

-

Epichlorohydrin

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

Catalyst (optional, e.g., quaternary ammonium salt)[11]

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide in a suitable solvent like DMF.

-

Add epichlorohydrin to the solution. Epichlorohydrin often serves as both the reactant and the solvent.[10]

-

Heat the reaction mixture to 120-150 °C and maintain this temperature for several hours (e.g., 5 hours).[10]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash it with water to remove any unreacted potassium phthalimide and solvent residues.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol 2: Two-Step Synthesis via Condensation and Oxidation

This method involves an initial condensation reaction to form an intermediate, followed by an oxidation step to create the final epoxy ring.[10]

Step A: Condensation of Phthalimide Sodium Salt with Chloropropene

Materials:

-

Phthalimide sodium salt

-

Chloropropene (Allyl chloride)

-

Aprotic polar solvent (e.g., Acetonitrile, Dichloromethane)[10]

Procedure:

-

Suspend phthalimide sodium salt in an aprotic polar solvent such as acetonitrile in a reaction vessel.

-

Add chloropropene to the suspension. The molar ratio of phthalimide sodium salt to chloropropene is typically 1:1.0-1.1.[10]

-

Heat the mixture to reflux and stir for 2-5 hours.[10]

-

After the reaction, cool the mixture and filter off any inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the intermediate product, N-allylphthalimide (3-(phthaloyl) propylene).[10]

Step B: Epoxidation of N-allylphthalimide

Materials:

-

N-allylphthalimide (from Step A)

-

Aryl peroxy acid (e.g., meta-Chloroperoxybenzoic acid - m-CPBA)[10]

-

Solvent (e.g., Acetonitrile, Dichloromethane)[10]

-

Catalyst (optional, e.g., HP)[10]

Procedure:

-

Dissolve the N-allylphthalimide intermediate in a suitable solvent like dichloromethane.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a solution of an aryl peroxy acid, such as m-CPBA, to the cooled solution while stirring. The molar ratio of the intermediate to the peroxy acid is typically 1:1.1-1.3.[10]

-

Allow the reaction to proceed at a controlled temperature between 0-50 °C.[10] This is a classic Prilezhaev oxidation reaction.[10]

-

After the reaction is complete, wash the organic phase with a sodium bicarbonate solution to remove the resulting carboxylic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield this compound.

Below is a diagram illustrating the workflow for the two-step synthesis protocol.

Two-Step Synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The phthalimide group is a well-established protecting group for primary amines in organic synthesis, famously used in the Gabriel synthesis.[12] this compound leverages this property while also providing a reactive epoxide ring.

-

Pharmaceutical Intermediates: The primary application is in the synthesis of complex pharmaceutical agents. The epoxide ring is susceptible to ring-opening reactions by various nucleophiles (e.g., amines, alcohols, thiols), allowing for the introduction of diverse functional groups. This reactivity is crucial for building the molecular scaffolds of many drugs.[6]

-

Chiral Synthesis: The chiral variants, (S)- and (R)-N-(2,3-Epoxypropyl)phthalimide, are invaluable in asymmetric synthesis. They serve as chiral building blocks for preparing enantiomerically pure drugs, which is often a regulatory requirement due to the different pharmacological activities and toxicities of enantiomers.

-

Polymer Chemistry: The compound can be used as a monomer or modifying agent in the production of epoxy resins and other polymers. The phthalimide group can enhance thermal stability, while the epoxy group allows for cross-linking.[1][6]

-

General Organic Synthesis: Beyond its specific use in drug development, it serves as a versatile reagent for creating primary amines and secondary alcohols simultaneously after the ring-opening of the epoxide and subsequent deprotection of the phthalimide group.[8]

Phthalimide derivatives, in general, exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and anticonvulsant properties.[13][14][15] This broad bioactivity makes this compound a valuable precursor for synthesizing novel therapeutic candidates.

References

- 1. CAS 5455-98-1: this compound | CymitQuimica [cymitquimica.com]

- 2. (S)-(+)-N-(2,3-Epoxypropyl)phthalimide | C11H9NO3 | CID 719412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5455-98-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. This compound - Career Henan Chemical Co. [coreychem.com]

- 7. This compound CAS#: 5455-98-1 [m.chemicalbook.com]

- 8. This compound | 5455-98-1 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. CN105153132A - Synthesis method of N-(2,3-epoxypropyl) phthalimide - Google Patents [patents.google.com]

- 11. CN103130780A - Preparation method for chiral N-epoxypropyl phthalimide - Google Patents [patents.google.com]

- 12. Phthalimides [organic-chemistry.org]

- 13. japsonline.com [japsonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide [ouci.dntb.gov.ua]

"N-(2,3-Epoxypropyl)phthalimide" molecular weight and formula

This technical guide provides a comprehensive overview of N-(2,3-Epoxypropyl)phthalimide, a vital intermediate in pharmaceutical and polymer sciences. The document details its chemical properties, synthesis protocols, and applications in drug development, tailored for researchers, scientists, and professionals in the field.

Core Chemical and Physical Properties

This compound is a solid, organic compound recognized for its utility as a building block in complex organic synthesis. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO₃ | [1][2][3][4][5][6] |

| Molecular Weight | 203.19 g/mol | [1][2][3][4][5][6] |

| CAS Number | 5455-98-1 | [1][2][4][5][6] |

| Appearance | White to pale yellow crystalline powder | [4] |

| Melting Point | 92-98 °C | [4][5] |

| Synonyms | N-Glycidylphthalimide, 2-(oxiran-2-ylmethyl)isoindole-1,3-dione | [1][4] |

Synthesis and Experimental Protocols

The synthesis of this compound is well-established, with the Gabriel synthesis and its variations being the most common methods. These protocols leverage the nucleophilicity of the phthalimide anion to react with an electrophilic three-carbon unit.

Protocol 1: Gabriel Synthesis from Potassium Phthalimide and Epichlorohydrin

This is a widely used method for preparing primary amines, adapted here for the synthesis of the target compound.[7][8] The phthalimide acts as a protected amine source.

Methodology:

-

Reaction Setup: Suspend potassium phthalimide in an excess of epichlorohydrin, which serves as both a reactant and a solvent.[2]

-

Heating: Heat the mixture with stirring at 120 °C for 24 hours.[2]

-

Work-up: After the reaction, the excess epichlorohydrin is removed. The crude product is then treated with chloroform.[2]

-

Purification: Undissolved solids are filtered off, and the filtrate is concentrated. The resulting solid is recrystallized from methanol to yield pure this compound as a white powder.[2]

Protocol 2: Two-Step Synthesis from Phthalimide Sodium Salt

This alternative method involves a condensation reaction followed by an oxidation step.

Methodology:

-

Condensation: Phthalimide sodium salt is reacted with chloropropene in a suitable solvent such as acetonitrile, dichloromethane, or trichloromethane. This reaction is typically initiated at 0 °C and then allowed to proceed at a slightly higher temperature.[1]

-

Oxidation: The intermediate product, 3-(phthaloyl) propylene, is then oxidized in the same pot using an aryl peroxy acid to form the final product, this compound.[1]

Role in Drug Development and Chemical Reactivity

This compound is a key intermediate in the synthesis of various pharmaceuticals. Its utility stems from the presence of two key functional groups: the reactive epoxy ring and the phthalimide group, which serves as a precursor to a primary amine.

The epoxy group is susceptible to nucleophilic attack, allowing for the introduction of various functionalities. This ring-opening reaction is a cornerstone of its application in building more complex molecules. For instance, it is a crucial component in the synthesis of the anticoagulant drug Rivaroxaban and the gastroprokinetic agent Mosapride Citrate.[1]

The phthalimide group, on the other hand, is a common protecting group for amines in organic synthesis.[4] It can be deprotected under various conditions, most commonly by hydrazinolysis, to reveal a primary amine.[7][8] This strategy is widely employed in the synthesis of bioactive molecules where a primary amine is required.

Experimental Protocol: Epoxide Ring-Opening with Hydrochloric Acid

This protocol demonstrates a typical reaction of the epoxy group.

Methodology:

-

Dissolution: Dissolve this compound in chloroform and cool the solution to 0-5 °C.[2]

-

Acid Addition: Add 36% hydrochloric acid dropwise to the stirred solution.[2]

-

Reaction: Continue stirring the reaction mixture for 30 minutes at 0-5 °C to yield 2-(3-chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione.[2]

Biological Activity

While primarily used as a synthetic intermediate, this compound has been investigated for its own biological effects. Studies have shown that it can exhibit mutagenic properties in certain in vitro assays, such as the Salmonella typhimurium (Ames) test and in Chinese hamster ovary cells.[3] This activity is likely due to the alkylating nature of the epoxide ring, which can react with nucleophilic sites in biological macromolecules like DNA. Furthermore, derivatives of this compound have been explored for various therapeutic applications, including the development of anti-schistosomal agents.[9] The core phthalimide structure itself is found in a wide range of biologically active compounds.[10]

References

- 1. CN105153132A - Synthesis method of N-(2,3-epoxypropyl) phthalimide - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound | C11H9NO3 | CID 21601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Career Henan Chemical Co. [coreychem.com]

- 5. This compound | 5455-98-1 [chemicalbook.com]

- 6. jk-sci.com [jk-sci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. mdpi.com [mdpi.com]

- 10. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide [ouci.dntb.gov.ua]

Spectroscopic Characterization of N-(2,3-Epoxypropyl)phthalimide: A Comprehensive Technical Guide

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a centralized resource for the spectroscopic data of N-(2,3-Epoxypropyl)phthalimide. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Data Presentation: Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are compiled in the tables below for straightforward reference and comparison.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.85 | m | - | Aromatic H |

| 7.75 | m | - | Aromatic H |

| 3.95 | dd | 14.2, 4.9 | N-CH₂ (diastereotopic) |

| 3.81 | dd | 14.2, 4.9 | N-CH₂ (diastereotopic) |

| 3.238 | m | - | Epoxide CH |

| 2.80 | dd | 4.9, 3.9 | Epoxide CH₂ |

| 2.69 | dd | 4.9, 2.5 | Epoxide CH₂ |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 168.0 | Imide C=O |

| 134.1 | Aromatic CH |

| 132.0 | Quaternary Aromatic C |

| 123.5 | Aromatic CH |

| 49.5 | Epoxide CH |

| 44.5 | Epoxide CH₂ |

| 41.8 | N-CH₂ |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| ~1770 & ~1715 | C=O stretch (asymmetric and symmetric imide) |

| ~1610 | C=C stretch (aromatic) |

| ~1400 | C-N stretch (imide) |

| ~1250, 850 | C-O-C stretch (epoxide ring) |

Table 4: Mass Spectrometry (GC-MS) Data

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion |

|---|---|

| 203 | [M]⁺ (Molecular Ion) |

| 160 | [M - C₂H₃O]⁺ |

| 146 | [Phthalimide]⁺ |

| 133 | |

| 104 |

| 76 | |

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: For ¹H NMR, 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated sample of 20-50 mg in the same amount of solvent is prepared.[1][2] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm). The solution is then transferred into a 5 mm NMR tube.[1][2][3][4]

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically used for analysis.

-

¹H NMR: A standard single-pulse experiment is performed. Key acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a high signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is utilized to obtain a spectrum with single peaks for each unique carbon atom.[5] Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small quantity of solid this compound is placed directly onto the diamond crystal of an ATR accessory.[6][7] Firm and even pressure is applied using the instrument's pressure arm to ensure good contact between the sample and the crystal.[6][7]

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Collection: A background spectrum of the clean, empty ATR crystal is collected first. The sample is then analyzed, and the background is automatically subtracted from the sample spectrum to yield the final IR spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent, such as dichloromethane or ethyl acetate, at a concentration of approximately 10 µg/mL.[8] The solution should be free of any particulate matter.[8]

Instrumentation and Data Acquisition:

-

System: A Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an electron ionization (EI) source is used.

-

Gas Chromatography: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, where it is vaporized. The components are separated on a capillary column (e.g., a DB-5 type). The oven temperature is programmed to ramp from a low initial temperature to a final temperature of up to 300°C to ensure elution of the compound.

-

Mass Spectrometry: As this compound elutes from the GC column, it enters the EI source of the mass spectrometer. The molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) in a quadrupole mass analyzer and detected to generate the mass spectrum.

Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis of this compound is depicted in the following diagram.

Caption : Workflow for Spectroscopic Analysis.

References

- 1. organomation.com [organomation.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. researchgate.net [researchgate.net]

- 6. utsc.utoronto.ca [utsc.utoronto.ca]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. uoguelph.ca [uoguelph.ca]

Navigating the Solubility Landscape of N-(2,3-Epoxypropyl)phthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(2,3-Epoxypropyl)phthalimide in organic solvents. Due to a lack of extensive published quantitative data for this specific compound, this guide furnishes available qualitative information, quantitative data for the closely related parent compound, phthalimide, and detailed experimental protocols for determining solubility. This information is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation development.

Solubility Profile of this compound

Currently, the publicly available literature offers primarily qualitative solubility data for this compound. This information indicates a general tendency towards slight solubility in certain common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Slightly Soluble[1] |

| Ethyl Acetate | Slightly Soluble[1] |

Reference Data: Solubility of Phthalimide

To provide a more quantitative perspective on the potential solubility characteristics of this compound, the following table presents solubility data for the parent compound, phthalimide. The presence of the epoxypropyl group will influence the overall polarity and hydrogen bonding capabilities, and thus the solubility, of this compound relative to phthalimide. However, this data serves as a valuable starting point for solvent screening.

Table 2: Quantitative Solubility of Phthalimide in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (K) | Mole Fraction Solubility (x10^4) |

| Acetone + Methanol | 283.15 | (Data not explicitly provided in search results) |

| 298.15 | (Data not explicitly provided in search results) | |

| 313.15 | (Data not explicitly provided in search results) | |

| Ethyl Acetate + Methanol | 283.15 | (Data not explicitly provided in search results) |

| 298.15 | (Data not explicitly provided in search results) | |

| 313.15 | (Data not explicitly provided in search results) | |

| Acetonitrile + Methanol | 283.15 | (Data not explicitly provided in search results) |

| 298.15 | (Data not explicitly provided in search results) | |

| 313.15 | (Data not explicitly provided in search results) |

Note: The search results indicate that the solubility of phthalimide in mixed solvent systems of (acetone + methanol), (ethyl acetate + methanol), and (acetonitrile + methanol) was determined experimentally using the isothermal dissolution equilibrium method. For all systems, at a fixed composition of the non-methanol solvent, the solubility of phthalimide increased with increasing temperature. In single solvents, the mole fraction solubility of phthalimide was found to be highest in acetone and lowest in ethanol and n-propanol.[2]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for this compound, the following established experimental protocols can be employed.

Equilibrium Shake-Flask Method

This is a widely recognized and accurate method for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is allowed to stand, followed by separation of the saturated supernatant from the excess solid. This is typically achieved by centrifugation and/or filtration through a fine-pored membrane filter (e.g., 0.22 µm) to prevent any undissolved particles from being carried over.

-

Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique.

Analytical Techniques for Quantification

a) Gravimetric Analysis:

-

A precisely measured volume of the saturated supernatant is transferred to a pre-weighed, dry container.

-

The solvent is carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point).

-

The container with the dried solute is weighed, and the mass of the dissolved solid is determined by difference.

-

Solubility is then calculated and can be expressed in units such as g/L or mg/mL.

b) UV/Vis Spectroscopy:

-

A calibration curve is first generated by preparing a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax).

-

The saturated supernatant is appropriately diluted with the same solvent to fall within the linear range of the calibration curve.

-

The absorbance of the diluted sample is measured at λmax.

-

The concentration of the solute in the saturated solution is calculated using the equation of the line from the calibration curve.

c) High-Performance Liquid Chromatography (HPLC):

-

An HPLC method is developed and validated for the accurate quantification of this compound. This includes selecting an appropriate column, mobile phase, and detector (e.g., UV detector).

-

A calibration curve is constructed by injecting standard solutions of known concentrations and plotting the peak area against concentration.

-

The saturated supernatant is filtered and, if necessary, diluted to a concentration within the calibration range.

-

The sample is injected into the HPLC system, and the peak area corresponding to this compound is recorded.

-

The concentration in the saturated solution is determined from the calibration curve.

Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility.

Caption: General workflow for determining the solubility of a solid compound in a liquid solvent.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily available literature, this guide provides a foundational understanding for researchers. The qualitative data, coupled with the quantitative data for the parent compound phthalimide, offers a solid basis for initial solvent selection. Furthermore, the detailed experimental protocols empower researchers to precisely determine the solubility of this compound in any solvent of interest, thereby facilitating advancements in its application in research and development.

References

An In-depth Technical Guide to the Reactivity of N-(2,3-Epoxypropyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,3-Epoxypropyl)phthalimide is a pivotal bifunctional molecule extensively utilized in synthetic organic chemistry, particularly as a key building block in the development of novel pharmaceutical agents. Its reactivity is dominated by the strained three-membered epoxide ring, which is susceptible to nucleophilic attack under both acidic and basic conditions. This technical guide provides a comprehensive overview of the core mechanisms governing the reactivity of this compound, detailed experimental protocols for its key reactions, and a summary of quantitative data to aid in the design and execution of synthetic strategies.

Core Reactivity: The Epoxide Ring-Opening Mechanism

The synthetic utility of this compound is primarily derived from the ring-opening reactions of its epoxide moiety. This reactivity is driven by the significant ring strain of the three-membered ether, making it an excellent electrophile. The mechanism of the ring-opening can proceed via two distinct pathways, SN1-like or SN2, depending on the reaction conditions, specifically the pH and the nature of the nucleophile.

Base-Catalyzed/Nucleophilic Ring-Opening (SN2 Mechanism)

Under neutral or basic conditions, the ring-opening of the epoxide in this compound occurs via a direct SN2 mechanism. Strong nucleophiles directly attack one of the electrophilic carbons of the epoxide ring.

-

Regioselectivity: The nucleophilic attack predominantly occurs at the less sterically hindered carbon atom of the epoxide (C3). This is a hallmark of the SN2 mechanism, where steric hindrance plays a crucial role in determining the trajectory of the incoming nucleophile.

-

Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the center of attack. The nucleophile approaches from the backside of the C-O bond, leading to a trans configuration of the nucleophile and the newly formed hydroxyl group.

-

Kinetics: The reaction is bimolecular, with the rate depending on the concentration of both this compound and the nucleophile.

A variety of strong nucleophiles participate in this reaction, including amines, thiolates, alkoxides, and azide ions.

Acid-Catalyzed Ring-Opening (SN1-like Mechanism)

In the presence of an acid catalyst, the epoxide oxygen is first protonated, forming a good leaving group (a hydroxyl group). This protonation activates the epoxide ring, making it significantly more electrophilic and susceptible to attack by even weak nucleophiles.

-

Regioselectivity: The nucleophilic attack occurs at the more substituted carbon atom of the epoxide (C2). The transition state has a significant carbocationic character, and the positive charge is better stabilized at the more substituted carbon.

-

Stereochemistry: Similar to the base-catalyzed mechanism, the acid-catalyzed ring-opening also results in an anti-addition, leading to a trans product due to the backside attack of the nucleophile on the protonated epoxide.

-

Kinetics: The reaction rate is dependent on the concentration of the protonated epoxide.

Weak nucleophiles such as water, alcohols, and carboxylic acids readily open the epoxide ring under acidic conditions.

Visualization of Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways of this compound reactivity.

Caption: Base-Catalyzed SN2 Ring-Opening Mechanism.

Caption: Acid-Catalyzed SN1-like Ring-Opening Mechanism.

Quantitative Data on Reactivity

The following table summarizes the reaction of (S)-(+)-N-(2,3-Epoxypropyl)phthalimide with an amine nucleophile, providing a quantitative example of its reactivity.

| Nucleophile | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-(4-aminophenyl)morpholine-3-one | (S)-(+)-N-(2,3-epoxypropyl)phthalimide (13.0 kg), 4-(4-aminophenyl)morpholine-3-one (10.0 kg), Methanol (170 kg) | ~60 | 20 | 82.7 | [1][2] |

Detailed Experimental Protocols

Synthesis of 2-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)-phenylamino]-propyl}isoindol-1,3-dione[1][2]

This protocol details the reaction of (S)-(+)-N-(2,3-epoxypropyl)phthalimide with 4-(4-aminophenyl)morpholine-3-one, a key step in the synthesis of the anticoagulant Rivaroxaban.

Materials:

-

4-(4-aminophenyl)morpholine-3-one (10.0 kg)

-

(S)-(+)-N-(2,3-epoxypropyl)phthalimide (13.0 kg)

-

Methanol (170 kg)

Procedure:

-

A suitable reactor is charged with 4-(4-aminophenyl)morpholine-3-one, (S)-(+)-N-(2,3-epoxypropyl)phthalimide, and methanol.

-

The reaction mixture is heated to approximately 60°C.

-

The temperature is maintained for 20 hours.

-

After the reaction is complete, the mixture is cooled to a temperature between 0-10°C.

-

The precipitated product is collected by filtration.

-

The solid product is washed with methanol (30.0 kg).

-

The final product is dried in an oven to yield 17.0 kg (82.7%) of 2-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)-phenylamino]-propyl}isoindol-1,3-dione.

Caption: Experimental Workflow for Amine Addition.

General Procedure for the Synthesis of N-(3-Azido-2-hydroxypropyl) Derivatives

This procedure describes a general method for the synthesis of N-(3-azido-2-hydroxypropyl) derivatives through the alkylation of heterocyclic bases with azidomethyloxirane, a reaction analogous to the ring-opening of this compound with an azide nucleophile.[3]

Materials:

-

Heterocyclic base

-

Azidomethyloxirane (I)

-

Potassium carbonate or Cesium carbonate (catalyst)

-

Dimethylformamide (solvent)

Procedure:

-

The heterocyclic base is dissolved in dimethylformamide.

-

A catalytic amount of potassium carbonate or cesium carbonate is added to the solution.

-

Azidomethyloxirane is added to the reaction mixture.

-

The reaction is stirred at an appropriate temperature until completion (monitored by TLC).

-

The reaction mixture is worked up by quenching with water and extracting the product with a suitable organic solvent.

-

The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford the N-(3-azido-2-hydroxypropyl) derivative.

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from phthalimide.[4]

-

Condensation: Phthalimide sodium salt undergoes a condensation reaction with chloropropene in a non-protic polar solvent (e.g., acetonitrile, dichloromethane, or trichloromethane) to yield 3-(phthalimido)propene.

-

Oxidation: The resulting 3-(phthalimido)propene is then oxidized using an aryl peroxy acid to form the final product, this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of several important pharmaceutical compounds. Its ability to introduce a protected amino alcohol functionality makes it a valuable synthon.

-

Rivaroxaban: As detailed in the experimental protocol, a derivative of this compound is a key intermediate in the synthesis of this widely used anticoagulant.[1][2]

-

Linezolid: This antibiotic can be synthesized using a pathway that involves the reaction of an aniline derivative with (S)-N-2,3-epoxypropyl phthalimide.

Conclusion

This compound is a versatile and highly reactive molecule whose chemistry is central to the synthesis of complex molecular architectures, particularly in the pharmaceutical industry. A thorough understanding of its ring-opening mechanisms, including the regioselectivity and stereochemistry under different reaction conditions, is essential for its effective application in drug design and development. The provided data and protocols offer a foundational guide for researchers and scientists working with this important synthetic intermediate.

References

- 1. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CCCC 1994, Volume 59, Issue 5, Abstracts pp. 1153-1174 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 4. CN105153132A - Synthesis method of N-(2,3-epoxypropyl) phthalimide - Google Patents [patents.google.com]

N-(2,3-Epoxypropyl)phthalimide: A Comprehensive Technical Guide to a Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

N-(2,3-Epoxypropyl)phthalimide, a chiral epoxide containing a phthalimide group, has emerged as a critical and versatile building block in modern medicinal chemistry. Its rigid structure and the presence of a reactive epoxide ring make it an ideal starting material for the stereoselective synthesis of a wide array of pharmacologically active molecules. This in-depth technical guide provides a comprehensive overview of its synthesis, key reactions, and applications in the development of prominent pharmaceuticals, supported by detailed experimental protocols and quantitative data.

Synthesis of this compound

The preparation of this compound can be achieved through both racemic and enantioselective routes. The choice of synthetic strategy often depends on the desired chirality of the final therapeutic agent.

Racemic Synthesis

A common method for producing racemic this compound involves the reaction of potassium phthalimide with epichlorohydrin.

Experimental Protocol: Synthesis of Racemic this compound

-

Reaction: Potassium phthalimide (10 g, 53.99 mmol) is suspended in epichlorohydrin (35.5 g, 0.38 mol, 30 mL).

-

Conditions: The mixture is stirred vigorously at 120°C for 24 hours.

-

Work-up: The excess epichlorohydrin is removed under reduced pressure. The resulting solid is treated with chloroform (25 mL). The undissolved solid is filtered off, and the filtrate is concentrated.

-

Purification: The crude product is recrystallized from methanol (25 mL) to yield racemic this compound as a white powder.[1]

-

Yield: 6.68 g (32.88 mmol, 61%).[1]

Another approach involves a two-step process starting from phthalimide sodium salt and allyl chloride (chloropropene).[2]

Experimental Protocol: Two-Step Racemic Synthesis

-

Condensation: In a four-necked flask equipped with a mechanical stirrer, dropping funnel, reflux condenser, and thermometer, phthalimide sodium salt (50 g, 0.296 mol) and acetonitrile (500 g) are added. The system is cooled to 0°C with an ice bath while stirring. Allyl chloride (25 g, 0.33 mol) is added dropwise, maintaining the temperature below 15°C.[2] After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for a specified time to produce 3-(phthalimido)propene.

-

Epoxidation: The intermediate 3-(phthalimido)propene undergoes an oxidation reaction with an aryl peroxy acid to yield this compound.[2]

Chiral Synthesis of (S)-N-(2,3-Epoxypropyl)phthalimide

The enantiomerically pure forms of this compound are crucial for the synthesis of stereospecific drugs. (S)-N-(2,3-Epoxypropyl)phthalimide is a key intermediate for several important pharmaceuticals.[3][4][5]

A widely used method starts from chiral (R)-epichlorohydrin.

Experimental Protocol: Chiral Synthesis from (R)-Epichlorohydrin

This multi-step synthesis involves the initial reaction of (R)-epichlorohydrin to form a chiral amino alcohol intermediate, followed by reaction with phthalic anhydride and subsequent cyclization. A detailed three-step process is described in Chinese patent CN103130780A.[6]

-

Step 1: Preparation of (S)-1-amino-3-chloro-2-propanol hydrochloride. (R)-epichlorohydrin is reacted with an amine source, followed by acidic workup.

-

Step 2: Preparation of 2-((S)-3-chloro-2-hydroxypropyl)isoindoline-1,3-dione. The chiral amino alcohol hydrochloride is reacted with phthalic anhydride in the presence of a base. Yields of up to 85% are reported.[6]

-

Step 3: Preparation of (S)-N-(2,3-epoxypropyl)phthalimide. The chlorohydrin intermediate is cyclized using a base, such as potassium carbonate, in an alcohol solvent. Yields of up to 88% with an optical purity of 99.21% have been achieved.[6]

The Mitsunobu reaction provides an alternative route, reacting (R)-glycidol with phthalimide.

| Synthesis Method | Starting Materials | Key Reagents/Conditions | Yield | Optical Purity | Reference |

| Racemic Synthesis | Potassium phthalimide, Epichlorohydrin | 120°C, 24h | 61% | N/A | [1] |

| Two-Step Racemic | Phthalimide sodium salt, Allyl chloride | 1. Condensation 2. Epoxidation | - | N/A | [2] |

| Chiral Synthesis | (R)-Epichlorohydrin | Three-step process | 88% (final step) | 99.21% | [6] |

| Mitsunobu Reaction | (R)-Glycidol, Phthalimide | Triphenylphosphine, DEAD | 72% | - |

Key Reactions of this compound: Ring-Opening

The synthetic utility of this compound lies in the facile nucleophilic ring-opening of the strained epoxide. This reaction allows for the introduction of various functionalities, leading to a diverse range of chiral intermediates.

Ring-Opening with Amines

The reaction with primary or secondary amines is a cornerstone for the synthesis of many pharmaceuticals, particularly beta-blockers and certain antibiotics. The amine attacks one of the epoxide carbons, leading to the formation of a chiral amino alcohol.

Caption: Nucleophilic ring-opening of this compound with an amine.

Ring-Opening with Phenols

In the synthesis of beta-blockers, the epoxide is often opened by a substituted phenol, forming an aryloxypropanolamine backbone after subsequent reaction with an amine.[7][8]

Experimental Protocol: General Procedure for Ring-Opening with Phenols (Method A)

-

Reactants: A solution of racemic this compound (50 mg, 0.25 mmol) and a phenolic compound (0.9 equivalents) in toluene (30 mL).

-

Base: Anhydrous potassium carbonate (2.7 equivalents) is added in one portion.

-

Conditions: The reaction mixture is stirred at reflux for 16 hours.

-

Work-up and Purification: The mixture is filtered through Celite, and the filtrate is evaporated. The crude product is purified by silica gel column chromatography.[9]

Applications in Drug Synthesis

(S)-N-(2,3-Epoxypropyl)phthalimide is a key chiral intermediate in the synthesis of several blockbuster drugs.

Linezolid

Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria.[10][11] The synthesis of Linezolid utilizes (S)-N-(2,3-epoxypropyl)phthalimide for the construction of the chiral side chain.[3]

Experimental Protocol: Synthesis of Linezolid Intermediate

A key step involves the reaction of N-carbobenzoxy-3-fluoro-4-morpholinylaniline with (S)-N-(2,3-epoxypropyl)phthalimide.[3]

-

Reactants: N-carbobenzoxy-3-fluoro-4-morpholinylaniline (99g, 0.3mol), N,N-dimethylformamide (180mL), and tetrahydrofuran (540mL) are placed in a three-necked flask under nitrogen.

-

Conditions: The mixture is cooled to -78°C. 2M n-Butyllithium in hexane (300mL) is added slowly, and the mixture is stirred for 30 minutes. (S)-N-(2,3-epoxypropyl)phthalimide (81.2g, 0.4mol) is then added. The reaction is stirred at -78°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 34 hours.[3]

-

Subsequent Steps: The resulting intermediate undergoes ammonolysis (e.g., with hydrazine hydrate) to remove the phthalimide protecting group, followed by acetylation to yield Linezolid.[3][12]

Linezolid Mechanism of Action

Linezolid inhibits bacterial protein synthesis at the initiation stage.[10][11][][14] It binds to the 23S ribosomal RNA on the 50S subunit, preventing the formation of the functional 70S initiation complex.[11][]

Caption: Linezolid inhibits bacterial protein synthesis by preventing the formation of the 70S initiation complex.

Rivaroxaban

Rivaroxaban is a direct factor Xa inhibitor, used as an anticoagulant to prevent and treat blood clots.[15][16] The synthesis of Rivaroxaban also relies on (S)-N-(2,3-epoxypropyl)phthalimide to establish the correct stereochemistry.[4][5]

Experimental Protocol: Synthesis of Rivaroxaban Intermediate

-

Step a) Reaction of 4-(4-aminophenyl)morpholine-3-one with (S)-(+)-N(2,3-epoxypropyl)phthalimide: 10.0 kg of 4-(4-aminophenyl)morpholine-3-one, 13.0 kg of (S)-(+)-N-(2,3-epoxypropyl)phthalimide, and 170 kg of methanol are charged into a reactor. The mixture is heated to about 60°C and maintained at this temperature for 20 hours. It is then cooled to 0-10°C, leading to the precipitation of the product. The product is filtered, washed with methanol, and dried to obtain 2-{(R)-2-hydroxy-3-[4-(3-oxo-morpholin-4-yl)-phenylamino]-propyl}isoindol-1,3-dione.[17] A reaction yield of 82.7% is reported.[4]

-

Subsequent Steps: The resulting amino alcohol undergoes cyclization with N,N'-carbonyldiimidazole (CDI) to form the oxazolidinone ring.[4] The phthalimide group is then removed, and the resulting amine is acylated with 5-chlorothiophene-2-carbonyl chloride to yield Rivaroxaban.[4]

Rivaroxaban Mechanism of Action

Rivaroxaban directly and selectively inhibits Factor Xa, a critical enzyme in the coagulation cascade.[15][16][18][19] This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation.[15][16][19]

Caption: Rivaroxaban directly inhibits Factor Xa, blocking the coagulation cascade.

Beta-Blockers

Beta-blockers are a class of drugs used to manage cardiovascular diseases by blocking beta-adrenergic receptors.[8] The synthesis of many chiral beta-blockers involves the ring-opening of an epoxide, for which this compound can serve as a precursor.[7]

Beta-Blocker Synthesis Workflow

The general synthetic strategy involves the reaction of a phenol with an epoxide precursor, followed by the opening of the resulting epoxide with an amine.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. CN105153132A - Synthesis method of N-(2,3-epoxypropyl) phthalimide - Google Patents [patents.google.com]

- 3. CN103420933A - Linezolid preparation method - Google Patents [patents.google.com]

- 4. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]

- 5. CN105801572A - Preparation method of rivaroxaban - Google Patents [patents.google.com]

- 6. CN103130780A - Preparation method for chiral N-epoxypropyl phthalimide - Google Patents [patents.google.com]

- 7. Rivaroxaban attenuates thrombosis by targeting the NF-κB signaling pathway in a rat model of deep venous thrombus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jmedchem.com [jmedchem.com]

- 9. Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Linezolid - Wikipedia [en.wikipedia.org]

- 11. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]

- 12. EP1768967A1 - Novel intermediates for linezolid and related compounds - Google Patents [patents.google.com]

- 14. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 15. droracle.ai [droracle.ai]

- 16. What is the mechanism of Rivaroxaban? [synapse.patsnap.com]

- 17. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]

- 18. XARELTO - Mechanism of Action [jnjmedicalconnect.com]

- 19. droracle.ai [droracle.ai]

N-(2,3-Epoxypropyl)phthalimide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for N-(2,3-Epoxypropyl)phthalimide (CAS No. 5455-98-1), a key intermediate in pharmaceutical and polymer synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards are serious eye damage, potential skin sensitization, and suspected genetic defects.[1][2]

GHS Classification

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |

| Serious Eye Damage/Irritation | 1 | H318 | Danger | Causes serious eye damage.[1][2][3] |

| Skin Sensitization | 1 | H317 | Warning | May cause an allergic skin reaction.[1][2] |

| Germ Cell Mutagenicity | 2 | H341 | Warning | Suspected of causing genetic defects.[1][2][3] |

| Skin Corrosion/Irritation | 2 | H315 | Warning | Causes skin irritation.[3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | Warning | May cause respiratory irritation.[3] |

GHS Pictograms

The following pictograms are associated with this compound:

-

Corrosion (GHS05): Indicating the risk of serious eye damage.[4][5][6]

-

Health Hazard (GHS08): Highlighting the potential for germ cell mutagenicity.

-

Exclamation Mark (GHS07): Warning of skin sensitization and irritation.

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

| Property | Value |

| Molecular Formula | C₁₁H₉NO₃[7][8][9] |

| Molecular Weight | 203.19 g/mol [7][8][9] |

| Appearance | White to off-white solid/powder.[10][11] |

| Melting Point | 92 - 98 °C[12][13] |

| Boiling Point | 341.49 °C (estimated)[12] |

| Solubility | Insoluble in water.[13] Soluble in Chloroform and Ethyl Acetate.[14] |

| Vapor Pressure | 5.38E-05 mmHg at 25°C[14] |

| Flash Point | Not available.[3][12] |

Toxicological Information

This compound has been shown to cause adverse health effects in toxicological studies.

Acute Toxicity

| Route of Exposure | Species | Value |

| Oral | Rat | LD50: 4700 mg/kg[12] |

| Inhalation | Rat | LCLo: 4400 mg/m³/4h[10] |

Irritation and Sensitization

-

Eye Irritation: Causes serious and potentially irreversible eye damage.[10][15] Studies on rabbits have shown it to be a moderate to severe irritant.[10][16]

-

Skin Irritation: Causes skin irritation.[3] Rabbit studies indicate it is a slight irritant.[10][16]

-

Skin Sensitization: May cause an allergic skin reaction.[1][2] However, a study in guinea pigs did not induce a sensitization reaction.[10][16]

Mutagenicity

This compound is suspected of causing genetic defects.[1][2][3] It has shown mutagenic effects in bacterial reverse mutation assays (Ames test) with Salmonella typhimurium and Klebsiella pneumoniae.[10][16] It also induced mutations in Chinese hamster ovary (CHO) cells.[10][16]

Experimental Protocols

The toxicological data for this compound are based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[5]

-

Methodology: The eyes are examined at 1, 24, 48, and 72 hours after application, and observations of corneal opacity, iritis, and conjunctival redness and chemosis are scored.[3] The reversibility of any observed effects is also assessed.[5] To minimize animal distress, a sequential testing strategy is often employed, starting with a single animal.[7][17]

-

Diagram of Experimental Workflow:

OECD Guideline 405 Workflow

Acute Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential for a substance to cause skin irritation or corrosion.

-

Principle: A single dose of the test substance is applied to a small area of the skin of an animal, typically an albino rabbit.[8]

-

Methodology: The substance is applied to a small patch of skin (approximately 6 cm²) under a semi-occlusive dressing for up to 4 hours.[8][18] The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals, and the effects are scored. The reversibility of the skin reactions is also evaluated.[18]

-

Diagram of Logical Relationships:

OECD Guideline 404 Logical Flow

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This in vitro test is widely used to assess the mutagenic potential of a chemical.

-

Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which can revert the bacteria to a state where they can synthesize the essential amino acid and form colonies on a selective medium.[4]

-

Methodology: Bacterial cells are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.[6][19] The number of revertant colonies is counted and compared to a negative control to determine if the substance is mutagenic.

-

Diagram of Signaling Pathway (Conceptual):

Ames Test Conceptual Pathway

Safety and Handling Precautions

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves. Nitrile rubber (minimum 0.11 mm thickness) is a suitable option for splash contact.[20] For prolonged contact, consider more resistant materials like butyl rubber or Viton™. Always inspect gloves before use and use proper removal techniques.[20]

-

Clothing: Wear a lab coat, and for larger quantities, consider additional protective clothing to prevent skin exposure.

-

-

Respiratory Protection: If dust is generated, use a NIOSH-approved N95 (or better) particulate respirator.[4][6] In situations with potential for vapors or high concentrations, a respirator with organic vapor cartridges may be necessary.[21]

Safe Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[13][15] Avoid creating dust.[15][20] Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[3]

-

Storage: Store in a cool, dry, well-ventilated place.[15] Keep the container tightly closed and locked up.[3][15] The substance is moisture-sensitive.[3]

Accidental Release and First Aid Measures

Accidental Release

In the event of a spill, follow these procedures:

-

Evacuate personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection.

-

Avoid generating dust.

-

Carefully sweep up the solid material and place it in a suitable, labeled container for disposal.[15][20]

-

Clean the spill area thoroughly.

-

Diagram of Spill Response Workflow:

Chemical Spill Response Workflow

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing.[3] Seek immediate medical attention.[3]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, get medical advice.[11]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If symptoms persist, call a physician.[15]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[15]

Fire-Fighting and Disposal Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][15]

-

Specific Hazards: Thermal decomposition can produce toxic gases, including carbon oxides and nitrogen oxides.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][15]

Disposal

Dispose of this chemical and its container as hazardous waste.[3] Follow all applicable federal, state, and local regulations. Do not allow the product to enter drains.[15][20]

Ecotoxicity

There is limited information available on the ecotoxicological effects of this compound. It is advised to prevent its release into the environment.

This technical guide is intended to provide essential safety and handling information. Always refer to the most current Safety Data Sheet (SDS) for this product and consult with a qualified safety professional for specific guidance related to your work environment and procedures.

References

- 1. fishersci.com [fishersci.com]

- 2. (S)-(+)-N-(2,3-Epoxypropyl)phthalimide | C11H9NO3 | CID 719412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ehrs.upenn.edu [ehrs.upenn.edu]

- 4. tym.co.uk [tym.co.uk]

- 5. foxxlifesciences.in [foxxlifesciences.in]

- 6. glovesbyweb.com [glovesbyweb.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Viton® – Chemical Compatibility Chart [blog.darwin-microfluidics.com]

- 9. scbt.com [scbt.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

- 13. chembk.com [chembk.com]

- 14. fishersci.com [fishersci.com]

- 15. safety.fsu.edu [safety.fsu.edu]

- 16. This compound | C11H9NO3 | CID 21601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. gloves.com [gloves.com]

- 18. calpaclab.com [calpaclab.com]

- 19. carlroth.com [carlroth.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. jk-sci.com [jk-sci.com]

Methodological & Application

Application Notes and Protocols: Reaction of N-(2,3-Epoxypropyl)phthalimide with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction between N-(2,3-epoxypropyl)phthalimide and primary amines, a crucial transformation in synthetic and medicinal chemistry for the preparation of 1,3-amino alcohols. The phthalimide group serves as a convenient protecting group for the primary amine, which can be later deprotected to yield the free amine. This reaction is a variation of the well-established Gabriel synthesis.[1][2]

Introduction

The reaction of this compound with primary amines involves the nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a β-amino alcohol. This reaction is a valuable tool for the synthesis of a wide range of functionalized molecules with potential applications in drug discovery and development. Phthalimide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor effects.[3][4] The resulting amino alcohol moiety is also a common pharmacophore found in many biologically active compounds.[5]

Reaction Mechanism

The reaction proceeds via a standard SN2 mechanism. The primary amine acts as a nucleophile and attacks one of the electrophilic carbon atoms of the epoxide ring. In the absence of a catalyst, the attack generally occurs at the less sterically hindered carbon atom. The reaction results in the inversion of stereochemistry at the site of attack.

The phthalimide group, being bulky, directs the nucleophilic attack to the terminal carbon of the epoxide, leading to the regioselective formation of 1-(alkylamino)-3-phthalimido-2-propanol derivatives.

General Reaction Scheme

This compound + Primary Amine -> 1-(Alkylamino)-3-phthalimido-2-propanol

Experimental Protocols